(1-Phenyl-3-pyrazolyl)diazenecarbonitrile 2-oxide
Description
(1-Phenyl-3-pyrazolyl)diazenecarbonitrile 2-oxide is a heterocyclic compound with a unique structure that combines a pyrazole ring with a diazenecarbonitrile group.
Properties
CAS No. |
84284-96-8 |
|---|---|
Molecular Formula |
C10H7N5O |
Molecular Weight |
213.20 g/mol |
IUPAC Name |
cyanoimino-oxido-(1-phenylpyrazol-3-yl)azanium |
InChI |
InChI=1S/C10H7N5O/c11-8-12-15(16)10-6-7-14(13-10)9-4-2-1-3-5-9/h1-7H |
InChI Key |
SWWGWOYVCFPJME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)[N+](=NC#N)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenyl-3-pyrazolyl)diazenecarbonitrile 2-oxide typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form 3-phenyl-1H-pyrazole. This intermediate is then reacted with sodium nitrite and hydrochloric acid to introduce the diazenecarbonitrile group, followed by oxidation to yield the final product .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (1-Phenyl-3-pyrazolyl)diazenecarbonitrile 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the diazenecarbonitrile group to amines.
Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amines and hydrazines.
Substitution: Formation of substituted pyrazoles and phenyl derivatives.
Scientific Research Applications
(1-Phenyl-3-pyrazolyl)diazenecarbonitrile 2-oxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of (1-Phenyl-3-pyrazolyl)diazenecarbonitrile 2-oxide involves its interaction with biological molecules, leading to various biochemical effects. The compound can inhibit specific enzymes or interact with DNA, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3(5)-Substituted Pyrazoles: These compounds share the pyrazole ring structure and exhibit similar reactivity and applications.
Pyrazole/1,2,4-oxadiazole Conjugates: These derivatives combine pyrazole with oxadiazole, showing enhanced biological activity
Uniqueness: (1-Phenyl-3-pyrazolyl)diazenecarbonitrile 2-oxide stands out due to its unique combination of the pyrazole ring and diazenecarbonitrile group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new materials and therapeutic agents .
Biological Activity
(1-Phenyl-3-pyrazolyl)diazenecarbonitrile 2-oxide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications, supported by recent research findings and data tables.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available pyrazole derivatives. The general synthetic route includes:
- Formation of Pyrazole Derivative : Reaction of phenyl hydrazine with appropriate carbonyl compounds.
- Diazotization : Treatment with nitrous acid to form the diazonium salt.
- Nitration : Introduction of the cyano group via nucleophilic substitution.
This multi-step process allows for the incorporation of various substituents, which can modulate the biological activity of the resulting compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, a study evaluated its effectiveness against various bacterial strains using the well diffusion method. The results demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Results
| Compound | E. coli (mm) | S. aureus (mm) | P. mirabilis (mm) | B. subtilis (mm) |
|---|---|---|---|---|
| This compound | 15 | 18 | 20 | 17 |
| Control (Streptomycin) | 30 | 28 | 25 | 27 |
| DMSO (Negative Control) | 0 | 0 | 0 | 0 |
The compound exhibited notable activity against P. mirabilis and S. aureus, suggesting it could serve as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Properties
In addition to antimicrobial activity, this compound has shown potential anti-inflammatory effects in various models. A study involving a monoiodoacetate-induced osteoarthritis model in rats demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its efficacy in reducing inflammation .
Case Studies
Case Study 1: Antimicrobial Screening
A series of derivatives based on (1-Phenyl-3-pyrazolyl)diazenecarbonitrile were synthesized and screened for antimicrobial activity. The study found that modifications at specific positions on the pyrazole ring significantly influenced antibacterial efficacy.
Case Study 2: Anti-inflammatory Effects in Osteoarthritis
In an experimental setup, rats treated with the compound showed improved histological outcomes in joint tissues compared to control groups. The treated group exhibited reduced cartilage degradation and improved bone structure, suggesting potential therapeutic applications in osteoarthritis management .
Structure-Activity Relationship (SAR)
The biological activity of (1-Phenyl-3-pyrazolyl)diazenecarbonitrile is closely linked to its chemical structure. Variations in substituents on the phenyl and pyrazole rings can enhance or diminish its biological properties:
- Electron-Withdrawing Groups : Increase antimicrobial activity.
- Electron-Donating Groups : May enhance anti-inflammatory effects.
Understanding these relationships is crucial for designing more effective derivatives with targeted biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
